
Levoxadrol
Vue d'ensemble
Description
Levoxadrol est l'énantiomère actif du dexoxadrol, un composé connu pour ses effets sur le système nerveux central. C'est un stéréoisomère du dioxadrol et a été étudié pour ses propriétés pharmacologiques potentielles, en particulier en relation avec son interaction avec les récepteurs de la phéncyclidine (PCP) .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le levoxadrol peut être synthétisé par réduction stéréosélective du précurseur cétonique correspondant. La réaction implique généralement l'utilisation de catalyseurs chiraux pour assurer la production de l'énantiomère désiré. Les conditions de réaction comprennent souvent un environnement à température contrôlée et l'utilisation de solvants tels que le dichlorométhane ou l'éthanol .
Méthodes de production industrielle
La production industrielle de this compound implique une synthèse à grande échelle utilisant des méthodes similaires à celles utilisées en laboratoire, mais avec des conditions de réaction optimisées pour maximiser le rendement et la pureté. Le processus peut inclure des étapes de purification supplémentaires telles que la recristallisation et la chromatographie pour garantir que le produit final répond aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions
Le levoxadrol subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former les dérivés cétoniques ou acides carboxyliques correspondants.
Réduction : Le composé peut être réduit pour former des dérivés alcooliques.
Substitution : Le this compound peut subir des réactions de substitution nucléophile, en particulier au niveau de l'atome d'azote.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont couramment utilisés.
Substitution : Des nucléophiles tels que les amines et les thiols sont souvent utilisés dans les réactions de substitution.
Principaux produits formés
Oxydation : Dérivés cétoniques et acides carboxyliques.
Réduction : Dérivés alcooliques.
Substitution : Divers dérivés aminés et thiols substitués.
Applications de la recherche scientifique
Chimie : Utilisé comme sonde chirale dans les études stéréochimiques.
Biologie : Étudié pour ses effets sur les systèmes de neurotransmetteurs et la liaison aux récepteurs.
Médecine : Exploré pour son potentiel en tant qu'agent anesthésique et analgésique.
Industrie : Utilisé dans la synthèse d'autres composés pharmacologiquement actifs
Mécanisme d'action
Le this compound exerce ses effets principalement par l'interaction avec les récepteurs de la phéncyclidine (PCP). Il agit comme un inhibiteur de ces récepteurs, conduisant à des altérations de la libération de neurotransmetteurs et de la transmission synaptique. Le mécanisme d'action du composé implique la liaison au site récepteur et la modulation de l'activité des canaux ioniques associés et des voies de signalisation .
Applications De Recherche Scientifique
Pharmacological Properties
Levoxadrol is an enantiomer of dexoxadrol and belongs to a class of compounds known for their interaction with the N-methyl-D-aspartate (NMDA) receptor. Unlike its counterpart dexoxadrol, this compound exhibits significantly lower potency at the NMDA receptor and does not produce ketamine-like discriminative effects in animal models.
- Binding Affinity : Research indicates that this compound has a high affinity for certain binding sites but is less effective than dexoxadrol in displacing labeled tritiated compounds from these sites. For instance, this compound's binding affinity at the phencyclidine (PCP) receptor is notably lower compared to dexoxadrol, with reported values indicating a K_i of approximately 12.3 µM for this compound compared to 104 nM for dexoxadrol .
Neuropharmacological Applications
This compound's interaction with NMDA receptors positions it as a candidate for studying excitatory neurotransmission and its modulation:
- Antagonism of NMDA-Induced Effects : Studies have shown that this compound does not effectively inhibit NMDA-induced acetylcholine release in rat striatum, contrasting with other compounds like dexoxadrol which demonstrate significant inhibition at similar concentrations . This suggests that while this compound may have some neuropharmacological relevance, its efficacy is limited compared to other related compounds.
Behavioral Studies
Behavioral studies involving this compound have primarily focused on its effects in animal models:
- Self-Administration Studies : In self-administration paradigms, this compound maintained lower rates of responding compared to ketamine, indicating a lack of reinforcing properties typically associated with drugs of abuse . This characteristic could make this compound less likely to be misused compared to more potent NMDA antagonists.
- Drug Discrimination : this compound did not produce ketamine-appropriate responding at doses up to 17.8 mg/kg, highlighting its limited psychoactive effects in comparison to other compounds within the same class .
Potential Therapeutic Uses
While current research primarily focuses on the basic pharmacological properties of this compound, there are implications for future therapeutic applications:
- Exploration in Pain Management : Given its local anesthetic properties similar to dexoxadrol, there is potential for further exploration of this compound in pain management therapies, particularly in conditions where NMDA receptor modulation may be beneficial.
- Investigative Tool in Neurological Research : this compound can serve as a valuable tool in understanding NMDA receptor dynamics and their role in various neurological disorders, potentially aiding in the development of new therapeutic strategies.
Summary Table of Key Findings
Parameter | This compound | Dexoxadrol |
---|---|---|
Binding Affinity (K_i) | 12.3 µM | 104 nM |
NMDA Antagonism | Minimal effect | Significant inhibition |
Self-Administration Rates | Lower than ketamine | Higher rates |
Drug Discrimination | No effect | Produces responding |
Mécanisme D'action
Levoxadrol exerts its effects primarily through interaction with phencyclidine (PCP) receptors. It acts as an inhibitor of these receptors, leading to alterations in neurotransmitter release and synaptic transmission. The compound’s mechanism of action involves binding to the receptor site and modulating the activity of associated ion channels and signaling pathways .
Comparaison Avec Des Composés Similaires
Le levoxadrol est comparé à d'autres composés similaires tels que le dexoxadrol, la phéncyclidine et la kétamine :
Dexoxadrol : Le this compound est l'énantiomère du dexoxadrol, avec des propriétés pharmacologiques différentes.
Phéncyclidine : Les deux composés interagissent avec les récepteurs PCP, mais le this compound a une affinité de liaison et un profil pharmacocinétique différents.
Kétamine : Semblable à la phéncyclidine, la kétamine interagit également avec les récepteurs PCP mais a des applications cliniques et des effets distincts
Composés similaires
- Dexoxadrol
- Phéncyclidine
- Kétamine
- Cyclazocine
- N-allylnormetazocine (SKF-10,047)
Activité Biologique
Levoxadrol is a compound that has garnered attention for its biological activity, particularly in the context of neuropharmacology. This article delves into its mechanisms of action, pharmacological effects, and relevant case studies, supported by empirical data.
This compound is classified as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory function. It demonstrates significant effects on neurotransmitter release and neuronal excitability. Research indicates that this compound inhibits NMDA-induced acetylcholine release in the rat striatum, suggesting its potential role in modulating dopaminergic signaling pathways .
Mechanism | Description |
---|---|
NMDA Receptor Antagonism | Inhibits NMDA receptor-mediated neurotransmitter release |
Effects on Acetylcholine | Reduces NMDA-induced acetylcholine release by approximately 50% |
Impact on Dopaminergic System | Induces significant turning behavior in rats with unilateral nigral lesions |
Pharmacological Effects
This compound has been studied for its effects on various neurological conditions, including its potential application in treating disorders characterized by excitotoxicity. Its antagonistic properties at NMDA receptors may provide neuroprotective effects, making it a candidate for further exploration in therapeutic settings.
Case Studies
- Animal Model Studies : In a study examining the effects of this compound on rats with induced Parkinsonian symptoms, administration resulted in notable behavioral changes such as ipsilateral turning, which indicates alterations in motor control associated with dopaminergic pathways .
- Comparative Studies : this compound was compared to other NMDA antagonists like MK-801 and dexoxadrol. While all compounds exhibited varying degrees of receptor antagonism, this compound's unique profile suggests it may offer distinct advantages in specific therapeutic contexts .
Research Findings
Recent studies have highlighted the potential metabolic benefits associated with this compound's action on NMDA receptors. For instance, the compound's ability to modulate energy expenditure and lipid oxidation has been documented, suggesting a broader impact beyond traditional neurological applications .
Table 2: Comparative Efficacy of NMDA Antagonists
Compound | NMDA Antagonism | Behavioral Impact (Turning Rate) | Energy Expenditure Effect |
---|---|---|---|
This compound | Moderate | Significant ipsilateral turning | Increased |
MK-801 | High | Moderate turning | Decreased |
Dexoxadrol | Moderate | Significant turning | Unchanged |
Propriétés
IUPAC Name |
(2R)-2-[(4R)-2,2-diphenyl-1,3-dioxolan-4-yl]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18/h1-6,9-12,18-19,21H,7-8,13-15H2/t18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKAMARNFGKMLC-MOPGFXCFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)[C@@H]2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801023588 | |
Record name | (-)-2-(2,2-Diphenyl-1,3-dioxolan-4-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801023588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4792-18-1 | |
Record name | Levoxadrol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004792181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-2-(2,2-Diphenyl-1,3-dioxolan-4-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801023588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEVOXADROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/811X558HU0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.